

Analytical methods for quantifying 4-Oxoadamantane-1-carboxamide

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Compound of Interest

Compound Name: 4-Oxoadamantane-1-carboxamide

Cat. No.: B128329

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An Application Note for the Analytical Quantification of **4-Oxoadamantane-1-carboxamide**

Abstract

This guide provides comprehensive protocols for the quantitative analysis of **4-Oxoadamantane-1-carboxamide**, a rigid, cage-like molecule of interest in medicinal chemistry and drug development. Recognizing the need for robust and reliable analytical methods, we present two primary methodologies: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis. This document details sample preparation, chromatographic conditions, and instrument parameters, explaining the scientific rationale behind each step to facilitate method development, validation, and implementation in research and quality control environments.

Introduction and Physicochemical Profile

4-Oxoadamantane-1-carboxamide is a derivative of adamantane, a polycyclic hydrocarbon known for its exceptional thermal stability and lipophilicity. The incorporation of adamantane moieties into drug candidates can favorably modulate their pharmacokinetic properties, such as metabolic stability and membrane permeability^{[1][2]}. The presence of both a ketone and an amide functional group on the rigid adamantane scaffold makes this compound a unique analytical target. Accurate quantification is essential for pharmacokinetic studies, purity assessment of synthetic batches, and quality control of formulations.

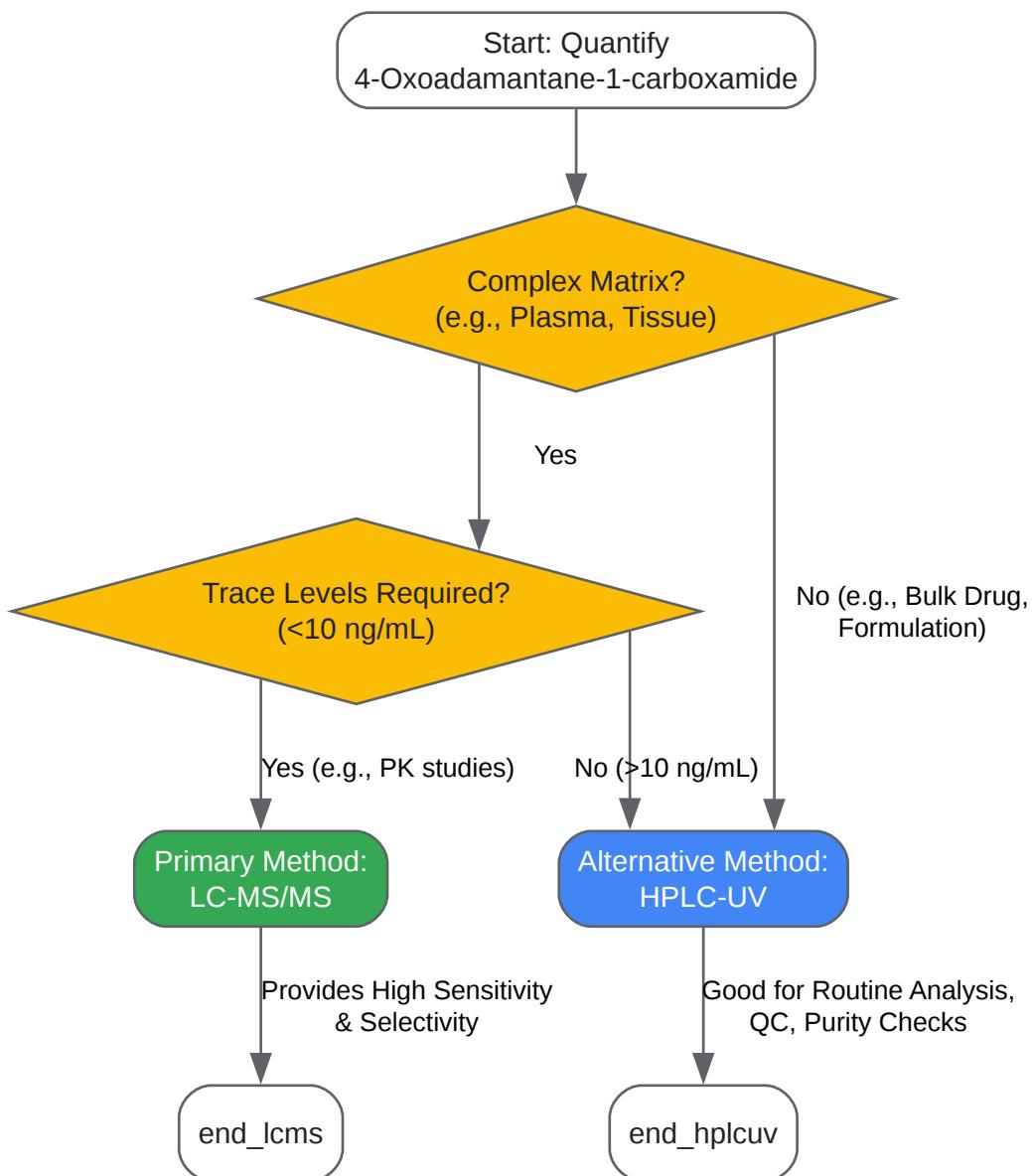
To develop a robust analytical method, understanding the analyte's properties is paramount.

Property	Value	Source
Chemical Name	4-Oxoadamantane-1-carboxamide	ChemicalBook[3]
CAS Number	155396-16-0	ChemicalBook[3]
Molecular Formula	C ₁₁ H ₁₅ NO ₂	ChemicalBook[3]
Molecular Weight	193.24 g/mol	ChemicalBook[3]
Structure	 Chemical Structure of 4-Oxoadamantane-1-carboxamide	-
Predicted pKa	~17 (amide proton), ~3 (protonated ketone)	(Estimated)
Predicted LogP	~1.5 - 2.0	(Estimated)
UV Absorbance	Ketone (n → π* ~280 nm, π → π* ~210 nm)	Theoretical[4]

Note: Predicted values are estimated based on structural analogs and should be experimentally verified.

Rationale for Method Selection

The choice of an analytical technique depends on the required sensitivity, selectivity, and available instrumentation. For **4-Oxoadamantane-1-carboxamide**, both LC-MS/MS and HPLC-UV are viable but serve different purposes. Liquid chromatography is the separation technique of choice due to the compound's polarity and non-volatile nature.

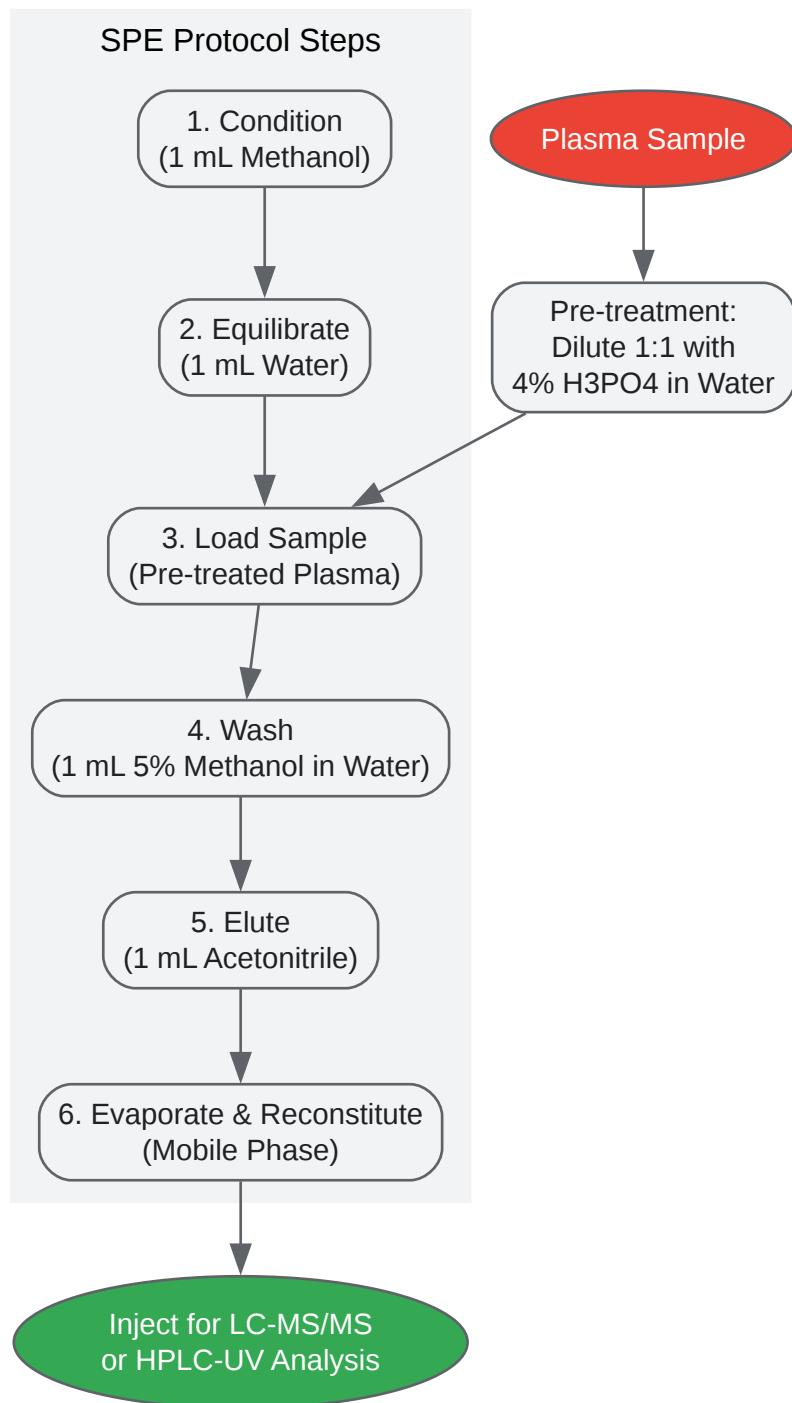
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Caption: Decision tree for selecting an analytical method.

Universal Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is critical for removing interfering matrix components, concentrating the analyte, and ensuring method robustness.^[5] For extracting **4-Oxoadamantane-1-carboxamide** from biological fluids like plasma or serum, a reversed-phase SPE protocol is recommended.

Causality: The molecule is moderately polar and is neutral. A polymeric reversed-phase sorbent (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa) is chosen for its ability to retain a broad range of compounds and its stability across a wide pH range, providing a more robust method than traditional silica-based C18 sorbents.



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Caption: Solid-Phase Extraction (SPE) workflow for biological samples.

Protocol 3.1: SPE for Plasma Samples

- Pre-treatment: Thaw plasma samples at room temperature. Vortex to mix. Centrifuge at 4000 rpm for 10 minutes to pellet any solids. Dilute 200 μ L of supernatant with 200 μ L of 4% phosphoric acid in water. The acid ensures proteins are precipitated and improves interaction with the sorbent.
- SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol. This activates the stationary phase.
- Equilibration: Equilibrate the cartridge by passing 1 mL of HPLC-grade water. This prepares the sorbent for the aqueous sample. Do not let the sorbent bed go dry.
- Sample Loading: Load the 400 μ L of pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
- Wash: Wash the cartridge with 1 mL of 5% methanol in water. This crucial step removes highly polar interferences (like salts) while retaining the analyte.
- Elution: Elute the analyte from the cartridge with 1 mL of acetonitrile into a clean collection tube.
- Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μ L of the initial mobile phase of the intended chromatographic method. Vortex for 30 seconds to ensure complete dissolution.

Primary Method: LC-MS/MS for High-Sensitivity Quantification

For applications requiring low limits of quantification, such as pharmacokinetics, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.^{[6][7]} We propose a method using electrospray ionization (ESI) in positive mode, as the amide and ketone functionalities can be readily protonated.

Protocol 4.1: LC-MS/MS

- Liquid Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for optimal resolution and speed.
- Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column with a particle size $\leq 1.8 \mu\text{m}$ (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 μm).
 - Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid aids in the positive ionization of the analyte, leading to a better MS signal.[\[8\]](#)
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40°C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape.
 - Injection Volume: 5 μL .
 - Gradient Elution:

Time (min)	% Mobile Phase B
0.0	10
0.5	10
3.0	95
4.0	95
4.1	10

| 5.0 | 10 |

- Mass Spectrometer Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 450°C.
- MRM Transitions: The following transitions are proposed and must be optimized on the specific instrument.

Transition	Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Quantifier	4-Oxoadamantane-1-carboxamide	194.2	150.2	100	15
Qualifier	4-Oxoadamantane-1-carboxamide	194.2	122.1	100	25

Rationale for Transitions: The precursor ion $[M+H]^+$ is m/z 194.2. The quantifier ion (150.2) likely corresponds to the loss of the carboxamide group (-CONH₂), a common fragmentation pathway. The qualifier ion (122.1) could result from a subsequent loss of CO from the adamantane ketone.

Method Validation Parameters (Typical)

The developed method should be validated according to regulatory guidelines (e.g., ICH Q2(R1)).

Parameter	Typical Specification
Linearity Range	0.5 - 500 ng/mL
Correlation Coefficient (r^2)	≥ 0.995
Lower Limit of Quantification (LLOQ)	0.5 ng/mL (S/N > 10)
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)
Precision (% CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)
Matrix Effect	Within acceptable limits
Recovery	Consistent and reproducible

Alternative Method: HPLC-UV for Routine Analysis

When the highest sensitivity is not required, HPLC with UV detection offers a cost-effective, robust, and simpler alternative for analyzing higher concentration samples like pharmaceutical formulations or for purity assessments.

Protocol 5.1: HPLC-UV

- HPLC System: A standard HPLC or UHPLC system with a UV or Diode Array Detector (DAD).
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 4.6 x 150 mm, 5 μm).
 - Mobile Phase A: Water.
 - Mobile Phase B: Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Injection Volume: 10 μL .

- Detection Wavelength: 210 nm. Rationale: The ketone carbonyl group has a strong $\pi \rightarrow \pi$ electronic transition in the far UV (~210 nm), which provides greater sensitivity than the weaker $n \rightarrow \pi^*$ transition (~280 nm).* A DAD should be used during method development to confirm the optimal wavelength.
- Isocratic Elution: 60% Mobile Phase B. Rationale: For routine analysis, an isocratic method is often more robust and transferable than a gradient method. The exact percentage should be optimized to achieve a retention time of 3-5 minutes.

Method Validation Parameters (Typical)

Parameter	Typical Specification
Linearity Range	0.1 - 100 μ g/mL
Correlation Coefficient (r^2)	≥ 0.998
Limit of Quantification (LOQ)	0.1 μ g/mL
Limit of Detection (LOD)	0.03 μ g/mL
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	$\leq 2.0\%$
Specificity	Peak purity index > 0.999 (with DAD)

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